
N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide, also known as FMOC-L-3,4-diaminobutyric acid, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. This compound is a pyridine derivative that has been shown to exhibit several interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of cancer and neurodegenerative diseases. Specifically, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid has been shown to exhibit several interesting biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. Furthermore, N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid has been shown to enhance the activity of certain enzymes involved in the metabolism of neurotransmitters, suggesting that it may have potential applications in the treatment of psychiatric disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to exhibit significant activity at relatively low concentrations, making it a promising candidate for further investigation. However, one limitation of using N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid. One area of focus could be on the development of new drugs and therapies based on this compound, particularly in the fields of cancer and neurodegenerative diseases. Additionally, further investigation into the mechanism of action of N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid could help to elucidate its potential therapeutic applications and identify new targets for drug development. Finally, research could also focus on improving the solubility and bioavailability of this compound, which could help to overcome some of the limitations associated with its use in lab experiments.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid can be achieved through a multi-step process that involves several chemical reactions. One of the most common methods of synthesis involves the reaction of 4-fluoroaniline with methyl pyridine-3-carboxylate to form the intermediate product, which is then further reacted with N,N-dimethylformamide and sodium hydride to yield the final product.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid has been extensively studied for its potential applications in the development of new drugs and therapies. One of the main areas of research has been in the field of cancer treatment, where this compound has been shown to exhibit significant anti-cancer activity in vitro. Additionally, N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid has been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-16(11-5-3-10(14)4-6-11)13(18)9-2-7-12(17)15-8-9/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZAHFCIYKAPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

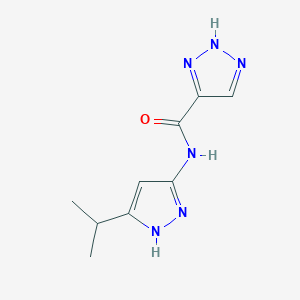


![5-chloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7530784.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)
![1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7530806.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)
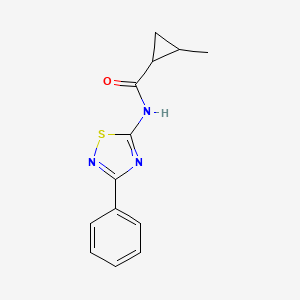
![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)
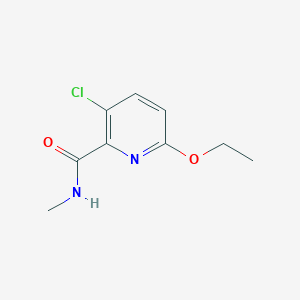
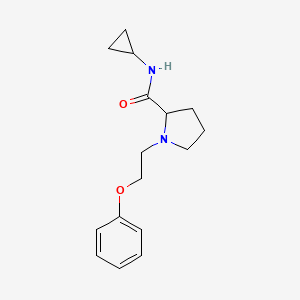
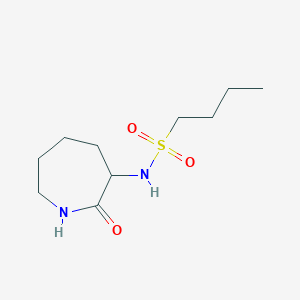
![N-[[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7530862.png)
